molecular formula C24H24N4O2 B317702 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE

Cat. No.: B317702
M. Wt: 400.5 g/mol
InChI Key: GUVOLRIOZNXHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by its complex molecular structure, which includes phenoxy and benzotriazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step may involve the reaction of 2-isopropyl-5-methylphenol with an appropriate acylating agent to form the phenoxy intermediate.

    Introduction of the Benzotriazolyl Group: The phenoxy intermediate is then reacted with a benzotriazole derivative under suitable conditions to introduce the benzotriazolyl group.

    Final Acetamide Formation: The final step involves the reaction of the intermediate with an acetamide derivative to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy or benzotriazolyl groups.

    Reduction: Reduction reactions may target the acetamide group, potentially converting it to an amine.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenoxy or benzotriazolyl rings are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution Reagents: Halogenating agents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound may be studied for its potential as a bioactive molecule. It could exhibit properties such as enzyme inhibition or receptor binding.

Medicine

In medicinal chemistry, the compound may be investigated for its potential therapeutic effects. It could serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It may interact with cellular receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2-isopropyl-5-methylphenoxy)acetamide: Lacks the benzotriazolyl group.

    N-(2-phenyl-2H-1,2,3-benzotriazol-5-yl)acetamide: Lacks the phenoxy group.

Uniqueness

The uniqueness of 2-[5-METHYL-2-(PROPAN-2-YL)PHENOXY]-N-(2-PHENYL-2H-1,2,3-BENZOTRIAZOL-5-YL)ACETAMIDE lies in its combined phenoxy and benzotriazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H24N4O2

Molecular Weight

400.5 g/mol

IUPAC Name

2-(5-methyl-2-propan-2-ylphenoxy)-N-(2-phenylbenzotriazol-5-yl)acetamide

InChI

InChI=1S/C24H24N4O2/c1-16(2)20-11-9-17(3)13-23(20)30-15-24(29)25-18-10-12-21-22(14-18)27-28(26-21)19-7-5-4-6-8-19/h4-14,16H,15H2,1-3H3,(H,25,29)

InChI Key

GUVOLRIOZNXHEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=CC=C4

Origin of Product

United States

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